molecular formula C11H12N2S B12833050 (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole

(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole

Cat. No.: B12833050
M. Wt: 204.29 g/mol
InChI Key: CUHDALUYISVPOE-ONEGZZNKSA-N
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Description

(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a vinyl group and an ethylthiophene moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylthiophene and 1H-imidazole.

    Vinylation: The vinyl group is introduced through a Heck reaction, where 4-ethylthiophene is reacted with a vinyl halide in the presence of a palladium catalyst.

    Coupling Reaction: The vinylated thiophene is then coupled with 1H-imidazole under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its imidazole core, which is common in many drugs.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole would depend on its specific application. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways. The vinyl and ethylthiophene groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(4-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.

    (E)-4-(2-(4-phenylthiophen-2-yl)vinyl)-1H-imidazole: Contains a phenyl group instead of an ethyl group.

    (E)-4-(2-(4-chlorothiophen-2-yl)vinyl)-1H-imidazole: Features a chlorine atom instead of an ethyl group.

Uniqueness

(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethylthiophene moiety, which may impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-[(E)-2-(4-ethylthiophen-2-yl)ethenyl]-1H-imidazole

InChI

InChI=1S/C11H12N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h3-8H,2H2,1H3,(H,12,13)/b4-3+

InChI Key

CUHDALUYISVPOE-ONEGZZNKSA-N

Isomeric SMILES

CCC1=CSC(=C1)/C=C/C2=CN=CN2

Canonical SMILES

CCC1=CSC(=C1)C=CC2=CN=CN2

Origin of Product

United States

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